molecular formula C10H14ClF2NO2 B2655741 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1373866-31-9

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No. B2655741
CAS RN: 1373866-31-9
M. Wt: 253.67
InChI Key: JDRDMDNCTNQBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride” is a versatile material used in scientific research. Its unique properties make it suitable for various applications, including drug development, chemical synthesis, and biomedical studies. It has a molecular weight of 223.65 .


Molecular Structure Analysis

The IUPAC name for this compound is (4-(2,2-difluoroethoxy)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping and storage conditions .

Scientific Research Applications

  • Pharmacological Interaction and Effects : Research has explored the interaction between certain compounds and pharmaceutical agents, assessing their pharmacodynamic and pharmacokinetic interactions. For example, studies on the interaction between MDMA (ecstasy) and paroxetine, a potent inhibitor of serotonin reuptake and CYP2D6 activity, provide insights into how similar compounds could be studied for their interactions with other drugs and their potential effects on physiological and psychological states (Farré et al., 2007).

  • Metabolic Pathways and Metabolites Identification : Studies on the metabolism of psychoactive substances, like 2C-B, in animal models identify various metabolites through gas chromatography-mass spectrometry, revealing potential metabolic pathways. Such research could be relevant for understanding the metabolism and excretion of compounds with similar methoxyphenyl structures (Kanamori et al., 2002).

  • Antidepressant and Anxiolytic Effects : Research on phenylpiperazine derivatives, exploring their pharmacological properties as serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors antagonists, as well as their antidepressant-like and anxiolytic-like activities in animal models, could offer insights into the potential therapeutic applications of related compounds (Pytka et al., 2015).

  • Sensor Applications : A study on a luminescent Zn-MOF, synthesized using a semi-rigid ligand related to methoxyphenyl structures, highlights its unique response to methanol compared to ethanol and water. This suggests the potential for developing sensors based on similar compounds for detecting specific substances in solutions (Jin et al., 2013).

  • Corrosion Inhibition : The inhibition performance of certain compounds on mild steel in acidic mediums has been tested, revealing how structural modifications can influence corrosion inhibition efficiency. This area of research could be relevant for compounds with methoxyphenyl groups in developing new corrosion inhibitors (Bentiss et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2.ClH/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12;/h2-4,10H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRDMDNCTNQBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride

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